(E,E)-2,4-Heptadienyldiphenylphosphine Oxide
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Overview
Description
Synthesis Analysis
The synthesis of related phosphine oxides involves various strategies, including lithiated β-hydroxy alkyldiphenylphosphine oxides reacting with aldehydes, leading to (E,E)- and (E,Z)-hepta-2,4-dien-1-ols through Horner–Wittig reactions and allylic rearrangement catalyzed by Pd(II) (Clayden & Warren, 1994). Another method involves the copper-catalyzed decarboxylative C-P cross-coupling, demonstrating a route to (E)-alkenylphosphine oxides (Hu, Gao, & Zhao, 2014).
Molecular Structure Analysis
The crystal structure of a related phosphine oxide compound was elucidated, showcasing nonplanar geometry and significant dihedral angles between phenyl rings, providing insights into the steric and electronic influences on its reactivity (Yao, 2002).
Chemical Reactions and Properties
Phosphine oxides participate in various chemical reactions, including photoinduced coupling reactions with interelement compounds to produce thio- or selenophosphinates (Sato et al., 2017), and base-mediated cyclization reactions leading to fluorescent benzo[b]phosphole oxides (Sanji et al., 2008).
Physical Properties Analysis
Studies on phosphine oxides provide insights into their physical properties, such as aggregation motifs and liquid crystalline phases, which are influenced by molecular structure and intermolecular interactions (Akazome et al., 2000; Hatano & Kato, 2006).
Chemical Properties Analysis
The chemical properties of phosphine oxides, including reactivity patterns and transformations, are well-documented. For example, the neighboring group participation of phosphine oxide functionality enables regio- and stereoselective iodohydroxylation of 1,2-allenylic diphenyl phosphine oxides (Guo et al., 2008).
Scientific Research Applications
Synthesis of Fecapentaene Derivatives : (E,E)-2,4-Heptadienyldiphenylphosphine oxide has been used in the synthesis of fecapentaene derivatives, a process involving exchange with deuterium or tritium water and subsequent condensations (Kassaee & Kingston, 1987).
Additions to Aldehydes and Allylic Transpositions : The compound has applications in reactions with aldehydes and in allylic transpositions. These processes aid in synthesizing O-protected hepta-2,4-dien-1-ols and phosphine oxides with remote stereochemistry (Clayden & Warren, 1994).
Photoinduced Coupling Reactions : It's used in photoinduced coupling reactions with interelement compounds, showing potential in the synthesis of thio- or selenophosphinates (Sato et al., 2017).
Synthesis of Unsaturated Carboxylic Acids : The Horner-Wittig reaction using alkyl(diphenyl)phosphine oxides, including (E,E)-2,4-Heptadienyldiphenylphosphine oxide, has been utilized to synthesize pure E or Z isomers of unsaturated acids (Levin & Warren, 1988).
Synthesis of Unsaturated Alcohols : This compound is instrumental in synthesizing single isomers of unsaturated alcohols through the Horner–Wittig reaction, showing selectivity in producing E- or Z-alkenols (Ayrey et al., 1992).
Anticancer Drug Synthesis : The compound has been used in synthesizing E-combretastatin A-4, a trans stilbene, and Zcombretastatin A-4, an anticancer drug, through the Horner–Wittig reaction and hydroboration/protonation (Lawrence et al., 1999).
properties
IUPAC Name |
[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPNYAAYIKMMRT-ZDHPXMGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-2,4-Heptadienyldiphenylphosphine Oxide |
Citations
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